
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate is an organic compound with the molecular formula C12H24O5 and a molecular weight of 248.32 g/mol . It is a derivative of acetic acid and is characterized by the presence of tert-butyl and hydroxypropoxy groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate typically involves the reaction of tert-butyl acetate with 3-hydroxypropoxypropane under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar in structure but with different functional groups.
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate: Another similar compound with additional hydroxypropoxy groups.
Uniqueness
Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate is unique due to its specific combination of tert-butyl and hydroxypropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H24O5 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 2-[3-(3-hydroxypropoxy)propoxy]acetate |
InChI |
InChI=1S/C12H24O5/c1-12(2,3)17-11(14)10-16-9-5-8-15-7-4-6-13/h13H,4-10H2,1-3H3 |
InChI Key |
MGOMRQBFYCSBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
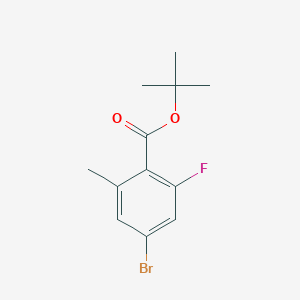
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
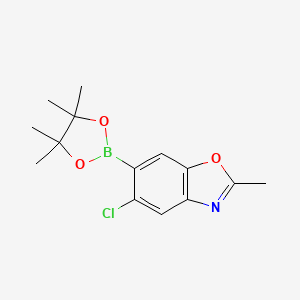

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
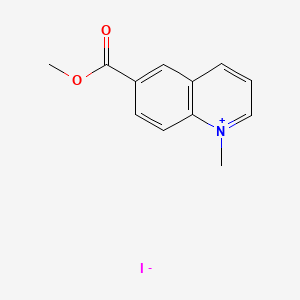
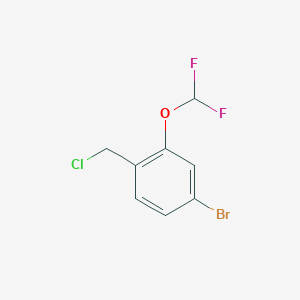
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
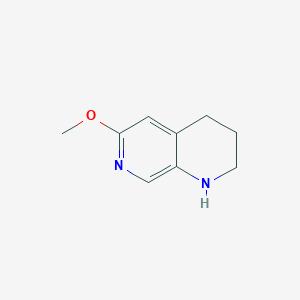
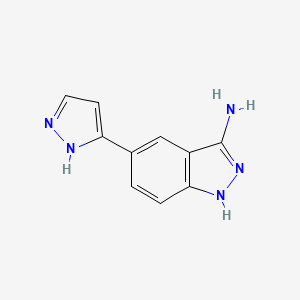

![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
